Lipophilicity Shift vs. Des-Methyl Analog
Compared to the unmethylated analog 1-(3-fluorophenyl)-1,4-diazepane, the target 5-methyl derivative exhibits a measurable increase in calculated lipophilicity (XLogP3) and molecular weight, while retaining identical hydrogen bond donor/acceptor counts and topological polar surface area (TPSA) [1] [2]. This specific shift in logP without altering hydrogen bonding capacity is critical for optimizing blood-brain barrier penetration in CNS programs.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1-(3-Fluorophenyl)-1,4-diazepane: XLogP3 = 1.8 |
| Quantified Difference | Δ XLogP3 = +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The precise logP shift is meaningful for structure-property relationship (SPR) analysis, where a unit increase in logP can significantly enhance CNS permeability, making the methyl analog a distinct tool compound for CNS drug design.
- [1] PubChem. Compound Summary for CID 61552155, 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane. View Source
- [2] PubChem. Compound Summary for CID 16119629, 1-(3-Fluorophenyl)-1,4-diazepane. View Source
